1-Phenylethane-1,2-diamine (CAS 5700-56-1) is a vicinal diamine characterized by a single phenyl-substituted stereocenter. As a bidentate nitrogen-donor ligand, it serves as a critical building block in coordination chemistry, asymmetric catalysis, and medicinal chemistry. Its structural asymmetry bridges the gap between simple aliphatic diamines and heavily hindered symmetric chiral ligands, offering tunable steric bulk and enhanced lipophilicity [1]. For industrial and laboratory procurement, its primary value lies in its ability to act as a precursor for transition metal complexes (such as Pt, Ru, and Ni) and as a scaffold for synthesizing active pharmaceutical ingredients, including kinase inhibitors and antiviral agents[2].
Substituting 1-phenylethane-1,2-diamine with simpler analogs like ethylenediamine (en) or 1,2-diaminopropane severely compromises both processability and application performance. Ethylenediamine lacks a stereocenter and is highly volatile (boiling point 116 °C), complicating stoichiometric control and requiring stringent handling protocols [1]. Furthermore, in metallodrug design, aliphatic diamines often yield complexes with insufficient lipophilicity for effective cellular uptake [2]. Conversely, substituting with the bulkier 1,2-diphenylethylenediamine (DPEN) introduces excessive steric hindrance, which can impede coordination to sterically constrained metal centers or reduce catalytic turnover in specific asymmetric transformations. 1-Phenylethane-1,2-diamine provides the exact steric and electronic balance required for optimal pi-pi stacking and controlled ligand exchange [3].
For bulk procurement and scale-up, the physical properties of a ligand dictate handling requirements. 1-Phenylethane-1,2-diamine exhibits a boiling point of 262.6 °C at standard pressure, compared to 116 °C for the benchmark ethylenediamine [1]. This significant reduction in volatility eliminates the fuming and corrosive vapor issues associated with ethylenediamine, allowing for more precise stoichiometric weighing and safer processing in ambient environments.
| Evidence Dimension | Boiling Point (Volatility Indicator) |
| Target Compound Data | 262.6 °C (at 760 mmHg) |
| Comparator Or Baseline | Ethylenediamine (116 °C) |
| Quantified Difference | +146.6 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Lower volatility reduces ventilation overhead, minimizes evaporative loss during synthesis, and improves the precision of stoichiometric ligand-to-metal ratios.
In the development of platinum-based chemotherapeutics, the ligand structure directly dictates cellular uptake and DNA intercalation. Studies on Pt(II) complexes utilizing phenylethylenediamine derivatives demonstrate superior in vitro efficacy compared to aliphatic diamine complexes. The inclusion of the planar aromatic phenyl ring enhances lipophilicity and promotes DNA intercalation, yielding IC50 values against MCF-7 breast cancer cell lines that are comparable to or lower than the clinical benchmark cisplatin (18.36 µM) [1]. Simple ethylenediamine-based complexes lack this planar aromatic interaction, resulting in lower cellular accumulation and reduced apoptotic induction[2].
| Evidence Dimension | In vitro cytotoxicity (IC50) and Lipophilicity |
| Target Compound Data | Enhanced cellular uptake via planar aromatic pi-stacking |
| Comparator Or Baseline | Aliphatic diamines (e.g., ethylenediamine) and Cisplatin (18.36 µM) |
| Quantified Difference | IC50 values reaching <14 µM in specific Pt(II) derivatives vs 18.36 µM for cisplatin |
| Conditions | MCF-7 and HepG2 cell line assays for Pt(II) coordination complexes |
Procuring this specific diamine enables the synthesis of highly lipophilic, DNA-intercalating metallodrugs that aliphatic diamines cannot produce.
As a chiral auxiliary, 1-phenylethane-1,2-diamine offers a distinct steric profile characterized by a single phenyl group. In transition-metal-catalyzed asymmetric reductions, substituting a methyl group (as in 1,2-diaminopropane) with a phenyl group significantly increases the enantiomeric excess of the product due to enhanced steric direction and potential pi-pi interactions with the substrate . Furthermore, compared to the symmetric 1,2-diphenylethylenediamine (DPEN), the mono-phenyl structure of 1-phenylethane-1,2-diamine reduces excessive steric crowding, making it the preferred ligand for coordinating with highly substituted or sterically demanding substrates where DPEN fails to achieve sufficient catalytic turnover [1].
| Evidence Dimension | Steric hindrance and Enantiomeric Excess (ee) |
| Target Compound Data | Mono-phenyl steric bulk for balanced coordination |
| Comparator Or Baseline | 1,2-Diaminopropane (insufficient bulk) and DPEN (excessive bulk) |
| Quantified Difference | Optimized spatial arrangement for specific sterically constrained substrates |
| Conditions | Chiral ligand selection for transition-metal catalyzed asymmetric transformations |
Provides a crucial intermediate steric option for catalytic processes where simple aliphatic diamines yield poor enantioselectivity and DPEN causes steric clash.
Utilizing the phenyl ring to tune the lipophilicity and DNA-intercalation properties of novel Pt(II) and Pt(IV) anticancer complexes, outperforming simple aliphatic diamines in cellular uptake[1].
Serving as a bidentate nitrogen donor in Ru, Ir, and Rh complexes for enantioselective transfer hydrogenation and other asymmetric reductions, particularly when substrates require a mono-phenyl steric pocket.
Acting as a primary diamine scaffold in the synthesis of pyrazoles, imidazoles, and piperidines for advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and antiviral agents [2].